Nanomolar Dopamine D2 Receptor Antagonism Distinguishes 2,5-Difluoro-N-(2-hydroxyphenyl)benzamide from Structurally Similar Benzamides
2,5-Difluoro-N-(2-hydroxyphenyl)benzamide exhibits potent dopamine D2 receptor antagonism with an IC50 of 2.5 nM [1], a value that is orders of magnitude lower than the typical micromolar AChE inhibition observed for closely related 2-hydroxy-N-phenylbenzamide analogs (IC50 range: 33.1–85.8 µM) [2]. This nanomolar potency at D2 represents a >10,000-fold selectivity window over the cholinergic off-target activity prevalent in the salicylanilide class.
| Evidence Dimension | Dopamine D2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Class of 2-hydroxy-N-phenylbenzamides (AChE inhibition IC50: 33,100–85,800 nM) |
| Quantified Difference | >10,000-fold lower IC50 (higher potency) |
| Conditions | Ultra lance cAMP assay, 60 min incubation [1]; modified Ellman's spectrophotometric method [2] |
Why This Matters
Researchers requiring selective D2 antagonism without cholinergic interference should prioritize this compound over generic salicylanilides.
- [1] BindingDB. BDBM50464893 (CHEMBL4289238). Dopamine D2 receptor antagonist IC50 = 2.5 nM; 5-HT1A receptor agonist EC50 = 11 nM. View Source
- [2] Krátký, M. et al. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules 2019, 9, 698. View Source
